molecular formula C14H18N2O5 B2377909 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-methoxypropan-2-yl)oxalamide CAS No. 941938-66-5

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-methoxypropan-2-yl)oxalamide

Cat. No.: B2377909
CAS No.: 941938-66-5
M. Wt: 294.307
InChI Key: LMYLXJHGUQLZLG-UHFFFAOYSA-N
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Description

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-methoxypropan-2-yl)oxalamide is a synthetic organic compound characterized by its unique structural features, which include a dihydrobenzo[b][1,4]dioxin moiety and an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-methoxypropan-2-yl)oxalamide typically involves the following steps:

    Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This step involves the reaction of catechol with ethylene glycol in the presence of an acid catalyst to form 2,3-dihydrobenzo[b][1,4]dioxin.

    Amination: The dihydrobenzo[b][1,4]dioxin is then aminated using an appropriate amine, such as 2-aminoethanol, under controlled pH conditions.

    Oxalamide Formation: The aminated product is reacted with oxalyl chloride in the presence of a base, such as triethylamine, to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-methoxypropan-2-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxalamide linkage or the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted oxalamides or ethers.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-methoxypropan-2-yl)oxalamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-methoxypropan-2-yl)oxalamide is unique due to its oxalamide linkage, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-methoxypropan-2-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-9(8-19-2)15-13(17)14(18)16-10-3-4-11-12(7-10)21-6-5-20-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYLXJHGUQLZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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